molecular formula C63H73N11O9S2 B12352573 H-D-2-Nal-cys-tyr-D-trp-lys-val-cys-2-nal-NH2

H-D-2-Nal-cys-tyr-D-trp-lys-val-cys-2-nal-NH2

Cat. No.: B12352573
M. Wt: 1192.5 g/mol
InChI Key: WASLGBPOQJKRMS-AAFDAGAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-3-(2-naphthyl)-D-alaninamide (2→7)-disulfide , reflecting its linear sequence and post-translational modifications. The molecular formula C₆₃H₇₃N₁₁O₉S₂ accounts for its 63-carbon backbone, which includes two naphthylalanine (2-Nal) residues, a disulfide bond, and D-configured tryptophan (D-Trp) and 2-Nal residues.

Property Value
Molecular weight 1192.5 g/mol (calculated)
Disulfide bond position Cys²–Cys⁷
Chiral centers 10 (excluding cysteines)

Primary Sequence Analysis

The primary sequence is H-D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-2-Nal-NH₂ , with positional modifications:

  • N-terminal : D-2-naphthylalanine (D-2-Nal), a non-proteinogenic aromatic amino acid.
  • Positions 2 and 7 : L-cysteine residues forming a disulfide bridge.
  • Position 4 : D-tryptophan (D-Trp), introducing a right-handed conformation.
  • C-terminal : A second D-2-Nal residue amidated to enhance proteolytic stability.

The sequence adopts a cyclic conformation due to the Cys²–Cys⁷ disulfide bond, constraining the backbone into a 23-membered ring. This structural rigidity contrasts with linear peptides like native α-melanocyte-stimulating hormone (α-MSH), which lacks cyclization.

Cyclic Disulfide Bridge Configuration

The Cys²–Cys⁷ disulfide bond is critical for stabilizing the peptide’s tertiary structure. This bond reduces conformational flexibility, as demonstrated by molecular dynamics simulations comparing cyclic and linear analogs. The disulfide bridge imposes a β-turn structure between residues 2–7, positioning aromatic side chains (Tyr³, D-Trp⁴, and 2-Nal¹/⁸) for hydrophobic interactions.

In aqueous environments, the cyclic structure promotes deeper penetration into lipid bilayers compared to linear peptides, as observed in fluorescence studies using D-2-Nal as a probe. This property may enhance receptor binding affinity, particularly for membrane-bound targets like melanocortin receptors.

Stereochemical Features of D-Amino Acid Residues

The peptide contains two D-amino acids:

  • D-2-Nal (positions 1 and 8) : The D-configuration orients the naphthyl group away from the peptide backbone, increasing hydrophobic surface area.
  • D-Trp (position 4) : This inversion alters the side-chain orientation, potentially improving interactions with receptor pockets.

Comparative circular dichroism (CD) studies reveal that D-amino acids induce a right-handed α-helical twist in residues 3–6, contrasting with the left-handed helicity of L-configured analogs. This stereochemical inversion reduces enzymatic degradation by proteases that preferentially cleave L-amino acids.

Comparative Analysis with Native Peptide Scaffolds

When compared to native α-MSH (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ ), key differences emerge:

Feature H-D-2-Nal-...NH₂ Native α-MSH
Cyclization Disulfide bridge (Cys²–Cys⁷) Linear structure
Aromatic residues 2-Nal¹/⁸, Tyr³, D-Trp⁴ Phe⁷, Trp⁹
D-amino acids D-2-Nal, D-Trp None
Receptor affinity Selective for MC4R (IC₅₀: ~11 nM) Broad melanocortin receptor

The incorporation of D-2-Nal and D-Trp enhances selectivity for the melanocortin-4 receptor (MC4R) by optimizing hydrophobic and π-stacking interactions within the receptor’s binding pocket. Additionally, the disulfide bridge improves metabolic stability, with in vitro studies showing a 3-fold increase in half-life compared to linear α-MSH.

Properties

Molecular Formula

C63H73N11O9S2

Molecular Weight

1192.5 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C63H73N11O9S2/c1-36(2)55-63(83)73-54(61(81)69-50(56(66)76)31-39-19-23-41-12-4-6-14-43(41)28-39)35-85-84-34-53(72-57(77)47(65)29-38-18-22-40-11-3-5-13-42(40)27-38)62(82)70-51(30-37-20-24-45(75)25-21-37)59(79)71-52(32-44-33-67-48-16-8-7-15-46(44)48)60(80)68-49(58(78)74-55)17-9-10-26-64/h3-8,11-16,18-25,27-28,33,36,47,49-55,67,75H,9-10,17,26,29-32,34-35,64-65H2,1-2H3,(H2,66,76)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t47-,49+,50-,51+,52-,53+,54+,55+/m1/s1

InChI Key

WASLGBPOQJKRMS-AAFDAGAGSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)C(=O)N[C@H](CC7=CC8=CC=CC=C8C=C7)C(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N

Origin of Product

United States

Preparation Methods

Chemical Characteristics and Structure

Chemical Identity

H-D-2-Nal-cys-tyr-D-trp-lys-val-cys-2-nal-NH2 is a synthetic cyclic peptide with molecular formula C63H75N11O9S2 and molecular weight of 1192.5 g/mol. The compound contains eight amino acid residues in the following sequence: D-2-Naphthylalanine (D-2-Nal), Cysteine (cys), Tyrosine (tyr), D-Tryptophan (D-trp), Lysine (lys), Valine (val), Cysteine (cys), and 2-Naphthylalanine (2-nal), with an amide group at the C-terminus.

Structural Features

The peptide forms a cyclic structure through a disulfide bond between the two cysteine residues at positions 2 and 7. This cyclic conformation is critical for the compound's stability and potential biological activity. The presence of two D-amino acids (D-2-Nal and D-trp) introduces specific conformational constraints that contribute to the three-dimensional structure of the peptide. The biological sequence is commonly represented as XCYWKVCX, where X represents naphthylalanine residues.

General Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis represents a widely adopted technique for peptide production, offering significant advantages over solution-phase methods. SPPS operates on the principle of repeated cycles involving deprotection, washing, coupling, and washing steps, where amino acids are sequentially added to a growing peptide chain attached to a solid support. In this approach, the C-terminus of the first amino acid is coupled to a chemically inert polystyrene resin, which functions as both an anchoring point and a C-terminal protecting group.

The SPPS methodology offers several key advantages for the synthesis of complex peptides like this compound. First, purification is simplified to basic filtration and washing procedures after each reaction step, eliminating the need for isolating intermediates. Second, reactions can be driven to completion through the use of excess reagents, resulting in improved yields. Third, the automated nature of SPPS allows for consistent and reproducible synthesis, reducing the potential for human error.

Solution-Phase Synthesis

Solution-phase synthesis involves conducting all reactions in homogeneous solution, requiring isolation and purification of intermediates at each step. While generally more labor-intensive than SPPS, solution-phase methods offer better scalability and can be more cost-effective for large-scale production of peptides. This approach is particularly valuable for the synthesis of shorter peptide fragments that can later be condensed into larger sequences.

Hybrid Approaches

For complex peptides like this compound, hybrid approaches combining elements of both solid-phase and solution-phase methodologies are often employed. These strategies typically involve synthesizing protected peptide fragments using SPPS, cleaving them from the resin while maintaining side-chain protection, and then condensing these fragments in solution to obtain the final peptide. Such approaches leverage the advantages of both techniques while mitigating their respective limitations.

Solid-Phase Synthesis Methods

Resin Selection and Preparation

The synthesis of peptides with C-terminal amides, such as this compound, requires resins functionalized with amide groups. Rink Amide MBHA resin is an appropriate choice for this purpose, as demonstrated in the synthesis of similar cyclic peptides. These resins typically have loading capacities around 0.65 mmol/g, providing a suitable solid support for peptide chain assembly.

Prior to initiating the synthesis, the resin must be properly swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF), to maximize accessibility to the functional groups and ensure efficient coupling reactions. This preparation step is critical for achieving high-yield synthesis of the target peptide.

Protection Strategies

Two principal protection strategies are employed in solid-phase peptide synthesis:

Fmoc/tBu Strategy

The Fmoc/tBu strategy utilizes Fmoc (9-fluorenylmethoxycarbonyl) groups for temporary α-amino protection and tert-butyl-based groups for side-chain protection. For the synthesis of this compound, the following protected amino acids would be employed:

  • Fmoc-D-2-Nal-OH
  • Fmoc-cys(Trt)-OH (Trt = triphenylmethyl)
  • Fmoc-tyr(tBu)-OH
  • Fmoc-D-trp-OH
  • Fmoc-lys(Boc)-OH (Boc = tert-butyloxycarbonyl)
  • Fmoc-val-OH
  • Fmoc-2-Nal-OH

The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF), making it compatible with acid-labile side-chain protecting groups. This orthogonality allows for selective deprotection of the α-amino group while maintaining side-chain protection throughout the synthesis.

Boc/Bzl Strategy

The alternative Boc/Bzl strategy employs Boc (tert-butyloxycarbonyl) groups for temporary α-amino protection and benzyl-based groups for side-chain protection. This approach requires stronger acidic conditions (typically trifluoroacetic acid) for Boc removal, which is a consideration when selecting protecting groups for sensitive amino acid side chains.

Synthesis Protocol

Based on protocols for similar peptides, the SPPS of this compound would follow these detailed steps:

Detailed SPPS Protocol
  • Resin Preparation :

    • Weigh Rink Amide MBHA resin (0.65 mmol/g loading capacity)
    • Swell in DMF for 30 minutes with gentle agitation
    • Wash with DMF (4 × 1 minute)
  • Initial Deprotection :

    • Treat with 2% DBU, 2% piperidine in DMF (2 + 2 + 5 + 10 minutes)
    • Wash thoroughly with DMF (8 × 1 minute)
  • First Amino Acid Coupling :

    • Prepare a solution of Fmoc-2-Nal-OH (3 equivalents), 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU, 3 equivalents), and diisopropylethylamine (DIPEA, 6 equivalents) in DMF
    • Add to the resin and react for 60 minutes with gentle agitation
    • Wash with DMF (4 × 1 minute)
    • Perform ninhydrin test to confirm coupling completion
  • Sequential Amino Acid Addition :

    • For each subsequent amino acid, repeat the following cycle:
      a. Fmoc deprotection: 2% DBU, 2% piperidine in DMF (2 + 2 + 5 + 10 minutes)
      b. DMF washing (8 × 1 minute)
      c. Coupling: 3 equivalents of Fmoc-amino acid/DIC/HOBt in DMF (60 minutes)
      d. DMF washing (4 × 1 minute)
      e. Ninhydrin test to confirm coupling completion
  • Final Deprotection :

    • After coupling the final amino acid (D-2-Nal), remove the Fmoc group as described above
    • Wash thoroughly with DMF and then with dichloromethane
  • Cleavage and Side-chain Deprotection :

    • Prepare cleavage cocktail: trifluoroacetic acid (TFA)/phenol/1,2-ethanedithiol (EDT)/triisopropylsilane (TIS)/water (89:3:3:5) at 10-12 mL per gram of resin
    • Precool the cleavage mixture for 2 hours
    • Add to the peptide-resin and react for 2-2.5 hours at room temperature with occasional agitation
    • Filter the resin and collect the filtrate
  • Precipitation and Isolation :

    • Add filtrate dropwise to cold diethyl ether (10× volume)
    • Centrifuge (4000 rpm, 10 minutes) to collect precipitate
    • Wash precipitate with cold diethyl ether (4×)
    • Dry under vacuum to obtain the linear peptide with free thiols

Disulfide Bond Formation

The formation of the disulfide bond between the two cysteine residues is a critical step in the synthesis of cyclic peptides like this compound. This step transforms the linear peptide into its bioactive cyclic form.

Oxidation Methods

Several methods can be employed for disulfide bond formation:

  • Air Oxidation :

    • Dissolve the linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.5) at a concentration of 0.1-0.5 mg/mL
    • Stir the solution open to air for 24-48 hours
    • Monitor by analytical HPLC until completion
  • Iodine Oxidation :

    • Dissolve the linear peptide in a suitable solvent (e.g., acetic acid)
    • Add a solution of iodine in methanol or acetic acid (typically 10-20 molar equivalents)
    • React for 30-60 minutes at room temperature
    • Quench with ascorbic acid solution
    • The Lanreotide preparation method often utilizes simultaneous iodine oxidation during cleavage from the resin
  • Dimethyl Sulfoxide (DMSO) Oxidation :

    • Dissolve the peptide in 20% DMSO in water or buffer
    • Incubate at room temperature for 24-48 hours
    • Monitor by analytical HPLC

Solution-Phase Synthesis Methods

Fragment Condensation Approach

For the solution-phase synthesis of this compound, a fragment condensation approach is often employed. This strategy involves synthesizing smaller peptide fragments and then condensing them to form the complete sequence. Based on the methods described for similar peptides such as Lanreotide, the synthesis can be divided into the preparation of two main fragments followed by their condensation.

Fragment Design

The peptide can be effectively synthesized by condensing two main fragments:

  • Fragment A : H-lys(Boc)-val-cys(Trt)-2-nal-NH2
  • Fragment B : Boc-D-2-Nal-cys(Trt)-tyr-D-trp-OH

This strategic division creates fragments of manageable size and places the fragment junction at a position that minimizes the risk of racemization during condensation.

Synthesis of Fragment A

The synthesis of Fragment A proceeds through the following steps:

  • Preparation of Fmoc-cys(Trt)-2-nal-NH2 :

    • Dissolve Fmoc-cys(Trt)-OH (100 g) in N,N-dimethylformamide (DMF, 350 mL)
    • Cool to 0-10°C and add hydroxybenzotriazole (HOBt, 32.30 g) and 2-naphthylalaninamide (34.29 g)
    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC·HCl, 42.50 g) and N-methylmorpholine (NMM, 45.76 g)
    • Stir at 0-25°C until reaction completion (monitored by TLC)
    • Quench with dilute hydrochloric acid
    • Filter the precipitated solid and wash with water and cyclohexane
    • Dry to obtain Fmoc-cys(Trt)-2-nal-NH2
  • Deprotection to H-cys(Trt)-2-nal-NH2 :

    • Dissolve Fmoc-cys(Trt)-2-nal-NH2 (100 g) in DMF (300 mL)
    • Add triethylamine (36.88 g)
    • Stir at 25-45°C until reaction completion (monitored by TLC)
    • Quench with 1N hydrochloric acid
    • Filter, neutralize, and extract with ethyl acetate
    • Concentrate the organic layer to obtain H-cys(Trt)-2-nal-NH2
  • Extension to Fmoc-val-cys(Trt)-2-nal-NH2 :

    • Dissolve H-cys(Trt)-2-nal-NH2 in DMF (150 mL)
    • In a separate vessel, prepare a mixture of Fmoc-val-OH (51.5 g), HOBt (27.24 g), EDAC·HCl (36.84 g), and NMM (20.40 g) in DMF (50 mL) at 0-10°C
    • Add the H-cys(Trt)-2-nal-NH2 solution to the activated Fmoc-val-OH mixture
    • Stir at 0-30°C until reaction completion (monitored by TLC)
    • Quench with 0.5N hydrochloric acid
    • Filter, neutralize the precipitate, and wash with water and cyclohexane
    • Dry to obtain Fmoc-val-cys(Trt)-2-nal-NH2
  • Deprotection to H-val-cys(Trt)-2-nal-NH2 :

    • Dissolve Fmoc-val-cys(Trt)-2-nal-NH2 (100 g) in DMF (300 mL)
    • Add triethylamine (32.22 g)
    • Stir at 25-45°C until reaction completion (monitored by TLC)
    • Quench with dilute hydrochloric acid
    • Filter, neutralize, and extract with ethyl acetate
    • Concentrate to obtain H-val-cys(Trt)-2-nal-NH2
  • Completion of Fragment A :

    • Prepare a mixture of Fmoc-lys(Boc)-OH (45.88 g), HOBt (18.1 g), EDAC·HCl (23.7 g), and NMM (13.54 g) in DMF (116 mL) at 0-10°C
    • Add a solution of H-val-cys(Trt)-2-nal-NH2 (58.0 g) in DMF (150 mL)
    • Stir at 20-40°C until reaction completion (monitored by TLC)
    • Quench with dilute hydrochloric acid
    • Filter the precipitate and wash with water and cyclohexane
    • Dry to obtain Fmoc-lys(Boc)-val-cys(Trt)-2-nal-NH2
  • Deprotection to Fragment A :

    • Dissolve Fmoc-lys(Boc)-val-cys(Trt)-2-nal-NH2 (90 g) in DMF (450 mL)
    • Add triethylamine (22.46 g)
    • Stir at 30-45°C until reaction completion (monitored by TLC)
    • Quench with 1.0N hydrochloric acid
    • Filter, neutralize, and extract to obtain H-lys(Boc)-val-cys(Trt)-2-nal-NH2 (Fragment A)

Synthesis of Fragment B

The synthesis of Fragment B involves the following steps, adapted from the Lanreotide preparation methods:

  • Preparation of Boc-D-2-Nal-cys(Trt)-OH :

    • Dissolve Boc-D-2-Nal-OH in DMF
    • Add N-hydroxysuccinimide (HOSu) and N,N'-dicyclohexylcarbodiimide (DCC)
    • React at 10-15°C for 2-3 hours (monitored by TLC)
    • Filter and collect the filtrate containing the activated ester
    • In a separate vessel, prepare a solution of H-cys(Trt)-OH in water with sodium carbonate
    • Add the activated ester solution dropwise to the amino acid solution
    • React at 10-15°C for 10-15 hours
    • Adjust pH to 3.0-4.0 with acetic acid
    • Extract with ethyl acetate and wash with saturated sodium chloride solution
    • Dry with anhydrous sodium sulfate
    • Concentrate and crystallize to obtain Boc-D-2-Nal-cys(Trt)-OH
  • Preparation of Boc-tyr-D-trp-OAll :

    • Add Boc-tyr-OH (115.15 g) to a mixture of H-D-trp-OAll (100 g) in DMF (300 mL) at 25-35°C
    • Add HOBt (69.11 g), N-methylmorpholine (NMM, 50.0 g), and EDAC·HCl (94.06 g)
    • Stir at 10-30°C until completion (monitored by TLC)
    • Quench with 0.5N hydrochloric acid
    • Filter the precipitate and treat with 5% aqueous sodium carbonate
    • Filter again and dry to obtain Boc-tyr-D-trp-OAll
  • Preparation of H-cys(Trt)-tyr-D-trp-OAll :

    • Deprotect Boc-tyr-D-trp-OAll using TFA in dichloromethane
    • In a separate reaction, prepare activated Fmoc-cys(Trt)-OH
    • Couple the two components using HBTU and DIPEA in DMF
    • After completion, deprotect the Fmoc group using triethylamine (83 g) in dichloromethane (MDC, 1050 mL)
    • Stir at 20-30°C until completion (monitored by TLC)
    • Quench with water and separate the organic layer
    • Concentrate and treat with toluene:cyclohexane to obtain H-cys(Trt)-tyr-D-trp-OAll
  • Deprotection of Allyl Ester :

    • Dissolve H-cys(Trt)-tyr-D-trp-OAll in a mixture of dichloromethane and methanol
    • Add tetrakis(triphenylphosphine)palladium(0) and morpholine
    • Stir under nitrogen atmosphere at room temperature for 2-3 hours
    • Filter through Celite and concentrate to obtain H-cys(Trt)-tyr-D-trp-OH
  • Completion of Fragment B :

    • Couple H-cys(Trt)-tyr-D-trp-OH with Boc-D-2-Nal-OH using HBTU and DIPEA in DMF
    • Stir until completion (monitored by TLC or HPLC)
    • Quench appropriately and purify to obtain Boc-D-2-Nal-cys(Trt)-tyr-D-trp-OH (Fragment B)

Fragment Condensation and Cyclization

The final stages of synthesis involve condensing the two fragments and forming the disulfide bond:

  • Fragment Condensation :

    • Dissolve Fragment B (Boc-D-2-Nal-cys(Trt)-tyr-D-trp-OH) in DMF
    • Add an appropriate coupling reagent (e.g., HBTU or TBTU) and base (DIPEA)
    • Add Fragment A (H-lys(Boc)-val-cys(Trt)-2-nal-NH2)
    • React at room temperature until completion (monitored by HPLC)
    • Quench and isolate the protected linear octapeptide
  • Global Deprotection :

    • Prepare deprotection mixture: TFA/phenol/EDT/TIS/water (89:3:3:5)
    • Add the protected linear peptide and react for 2-2.5 hours at room temperature
    • Precipitate with cold diethyl ether
    • Centrifuge, wash with ether, and dry to obtain the fully deprotected linear peptide
  • Disulfide Bond Formation :

    • For Lanreotide-like peptides, the disulfide bond can be formed using iodine oxidation:
      • Dissolve the linear peptide in a suitable solvent (e.g., acetic acid or methanol/water)
      • Add iodine solution (typically in methanol)
      • React for 30-60 minutes at room temperature
      • Quench with ascorbic acid solution until the solution becomes colorless
  • Purification :

    • Purify the cyclized peptide using preparative reversed-phase HPLC
    • Typically employ a C18 column with a gradient of acetonitrile/water containing 0.1% TFA
    • Collect appropriate fractions and lyophilize to obtain the final product

Purification and Analysis

Purification Techniques

Purification of this compound typically involves multiple chromatographic steps to remove synthesis by-products and impurities:

Preparative RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary purification method for synthetic peptides. Typical conditions include:

  • Column : C18 or C8 preparative column
  • Mobile Phase A : 0.1% TFA in water
  • Mobile Phase B : 0.1% TFA in acetonitrile or acetonitrile/water (80:20, v/v)
  • Gradient : Linear gradient from 20% to 60% B over 30-60 minutes
  • Flow Rate : 10-20 mL/min (scale-dependent)
  • Detection : UV at 220 nm and 280 nm

The Peptide CSH C18 Column has been used for the purification of similar peptides, with specific interaction characteristics based on the mobile phase pH.

Analytical Methods

Analytical HPLC

Analytical HPLC is used to assess the purity of the final peptide. Multiple conditions should be employed to ensure comprehensive purity assessment:

  • Column : C18 analytical column (e.g., Waters Peptide CSH C18)
  • Mobile Phases : Various conditions including TFA, formic acid, and ammonium formate at different pH values
  • Gradient : Typically 20-60% B over 20-30 minutes
  • Flow Rate : 1 mL/min
  • Detection : UV at 220 nm and 280 nm

The purity of the final product should be at least 99.0% as determined by HPLC methods.

Mass Spectrometry

Mass spectrometry is critical for confirming the molecular weight and identity of the synthesized peptide:

  • ESI-MS : Expected [M+H]+ for this compound: 1193.5 m/z
  • MALDI-TOF MS : Provides complementary molecular weight confirmation
  • LC-MS/MS : Can be used for sequence verification through fragmentation analysis

Characterization Data

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C63H75N11O9S2
Molecular Weight 1192.5 g/mol
Physical State White to off-white powder -
Solubility Sparingly soluble in water, soluble in DMSO and dilute acids -
HPLC Retention Time Variable based on conditions
Disulfide Bond Between Cys2 and Cys7

Table 2: Typical HPLC Conditions for Analysis of this compound

Parameter Condition 1 (TFA) Condition 2 (Formic Acid) Condition 3 (Ammonium Formate)
Column Peptide CSH C18 Peptide HSS T3 Peptide CSH C18
Mobile Phase A 0.1% TFA in water 0.1% Formic acid in water 10 mM Ammonium formate, pH 10
Mobile Phase B 0.1% TFA in acetonitrile 0.1% Formic acid in acetonitrile Acetonitrile
Gradient 20-60% B, 30 min 20-60% B, 30 min 20-60% B, 30 min
Flow Rate 1 mL/min 1 mL/min 1 mL/min
Detection UV 220 nm, 280 nm UV 220 nm, 280 nm UV 220 nm, 280 nm
Temperature 30°C 30°C 30°C

Critical Factors and Optimization

Critical Steps in Synthesis

Several critical factors must be considered to ensure successful synthesis of this compound:

  • Cysteine Protection : Appropriate protection of cysteine residues is essential to prevent premature oxidation and side reactions. Triphenylmethyl (Trt) protection is commonly used during synthesis.

  • Coupling Efficiency : The large side chains of D-2-Nal and 2-Nal can create steric hindrance, potentially reducing coupling efficiency. Double coupling protocols or extended reaction times may be necessary for these residues.

  • Deprotection Conditions : Careful selection of deprotection conditions is critical to avoid side reactions while ensuring complete removal of protecting groups. For Fmoc chemistry, a mixture of 2% DBU and 2% piperidine in DMF is effective.

  • Cleavage Cocktail Composition : The composition of the cleavage cocktail significantly impacts the quality of the crude peptide. For peptides containing cysteine, the inclusion of scavengers like EDT is essential to prevent side reactions during cleavage.

  • Disulfide Bond Formation : The conditions for disulfide bond formation must be carefully controlled to maximize the formation of the desired intramolecular disulfide while minimizing intermolecular disulfide formation and other side reactions.

Optimization Strategies

Several strategies can be employed to optimize the synthesis of this compound:

  • Fragment Condensation : Dividing the synthesis into manageable fragments can improve overall yield and purity, especially for complex sequences.

  • Microwave-Assisted Synthesis : Microwave irradiation can enhance coupling efficiency and reduce reaction times, particularly for sterically hindered residues.

  • Pseudoprolines : Incorporation of pseudoprolines at appropriate positions can prevent aggregation and improve synthesis efficiency.

  • Controlled Disulfide Formation : Performing disulfide bond formation at high dilution (0.1-1.0 mg/mL) can favor intramolecular over intermolecular reactions, improving cyclization efficiency.

  • Orthogonal Protection : Using orthogonal protection strategies for the two cysteine residues allows for directed disulfide bond formation, though this is less critical for peptides with only one disulfide bridge.

Comparative Analysis of Synthetic Approaches

Table 3: Comparison of Different Synthetic Approaches for this compound

Parameter Linear SPPS Fragment Condensation SPPS Solution-Phase Synthesis Hybrid Approach
Synthetic Complexity Moderate High Very High High
Scale-up Potential Limited (g scale) Moderate Good (kg scale) Good
Overall Yield 10-25% 15-30% 20-35% 25-40%
Final Purity 95-98% 97-99% 97-99% 97-99%
Time Requirement 1-2 weeks 2-3 weeks 3-4 weeks 2-3 weeks
Equipment Needs Moderate Moderate High High
Labor Intensity Moderate High Very High High
Cost Effectiveness Good for small scale Moderate Good for large scale Best for medium scale

Yield and Purity Considerations

The yield and purity of this compound prepared by different methods can vary significantly:

  • Linear SPPS : While conceptually the simplest approach, the sequential addition of eight amino acids can lead to accumulation of deletion sequences and other impurities, potentially resulting in lower overall yields (10-25%) and moderate purity (95-98%).

  • Fragment Condensation SPPS : By dividing the synthesis into smaller fragments, coupling efficiency can be improved, resulting in better overall yields (15-30%) and higher purity (97-99%).

  • Solution-Phase Synthesis : Though more labor-intensive, solution-phase synthesis allows for purification of intermediates, potentially resulting in higher-quality final products. However, the multiple purification steps can reduce overall yield (20-35%).

  • Hybrid Approach : Combining the advantages of both SPPS and solution-phase synthesis can provide the best balance of yield (25-40%) and purity (97-99%).

Scale-up Considerations

Different synthetic approaches present distinct challenges and advantages when scaling up production:

  • SPPS Limitations : SPPS is typically limited by resin capacity and vessel size, making it practical only up to 10-100 g scale. Automated synthesizers can provide consistent results but are limited in scale.

  • Solution-Phase Advantages : Solution-phase synthesis is more suitable for large-scale production (kg scale) but requires optimization of each step and is more solvent-intensive.

  • Hybrid Approach Flexibility : A hybrid approach combining SPPS for fragment synthesis and solution-phase for fragment condensation offers a good compromise for medium-scale production.

  • Critical Scale-up Challenges : Scale-up considerations include heat and mass transfer limitations, mixing efficiency, purification capacity, and controlling disulfide bond formation at larger scales.

Chemical Reactions Analysis

Types of Reactions

H-D-2-Nal-cys-tyr-D-trp-lys-val-cys-2-nal-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of the original peptide, each with potentially different biological activities .

Scientific Research Applications

Applications in Scientific Research

H-D-2-Nal-cys-tyr-D-trp-lys-val-cys-2-nal-NH2 has several significant applications in scientific research, particularly in the fields of pharmacology, biochemistry, and neurobiology. Below are some key areas of application:

Pharmacological Research

This compound is primarily studied for its potential therapeutic effects related to somatostatin analogs. Somatostatin is a peptide hormone that regulates various physiological processes, including hormone secretion and neurotransmission.

  • Case Studies :
    • Tumor Growth Inhibition : Research indicates that somatostatin analogs can inhibit the growth of certain tumors by modulating hormone levels and cellular signaling pathways .
    • Pain Management : Studies have explored the use of somatostatin analogs in managing pain, particularly in conditions like fibromyalgia and chronic pain syndromes .

Neurobiology

The compound's structure allows it to interact with various neuropeptide receptors, making it a valuable tool in studying neurological pathways.

  • Case Studies :
    • Neurotransmitter Regulation : Investigations into how somatostatin influences neurotransmitter release have shown its role in modulating synaptic transmission and plasticity .
    • Cognitive Function : Some studies suggest that somatostatin may play a role in cognitive processes, including learning and memory, by affecting hippocampal function .

Endocrinology

This compound is used to explore the endocrine system's regulatory mechanisms.

  • Case Studies :
    • Hormonal Regulation : Research has demonstrated that somatostatin analogs can influence the secretion of growth hormone and insulin, providing insights into metabolic disorders .
    • Diabetes Research : The impact of somatostatin on insulin secretion has been studied to understand its potential in diabetes management .

Data Table of Applications

Application AreaDescriptionKey Findings
PharmacologicalTumor growth inhibitionInhibits growth of specific tumors
Pain managementEffective in chronic pain conditions
NeurobiologyNeurotransmitter regulationModulates synaptic transmission
Cognitive functionInfluences learning and memory processes
EndocrinologyHormonal regulationAffects growth hormone and insulin secretion
Diabetes researchInsights into insulin regulation

Mechanism of Action

The mechanism of action of H-D-2-Nal-cys-tyr-D-trp-lys-val-cys-2-nal-NH2 involves binding to somatostatin receptors, particularly subtype 2 (SSTR2). This binding inhibits the release of various hormones, including growth hormone and insulin. The peptide also exhibits antiproliferative effects on certain tumor cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

PRL-2915 (CAS 209006-18-8)
  • Sequence : H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-Lys-tBu-Gly-Cys-2-Nal-NH2 (disulfide bridge: Cys²-Cys⁸)
  • Key Features: Incorporates p-chloro-Phe and 3-pyridyl-Ala, enhancing hydrophobic interactions and receptor selectivity. D-amino acids (D-Cys, D-Trp) and a tert-butyl (tBu) group on glycine improve metabolic stability . Disulfide bridge creates a cyclic conformation, similar to BIM 23042, but with a modified residue arrangement.
H-Trp-Lys-Tyr-Met-Val-Met-NH2 (CAS 187986-11-4)
  • Key Features :
    • Molecular formula C41H61N9O7S2 and molecular weight 904.13 g/mol .
    • Methionine residues increase oxidation susceptibility, reducing stability compared to BIM 23042.
    • Lacks aromatic modifications (e.g., D-2-Nal), resulting in lower receptor specificity .
  • Applications : Research tool in biochemistry for studying peptide stability and charge dynamics .
H-Tyr-Trp-Lys-NH2·2HCl (CAS 351532-07-5)
  • Sequence : Short tripeptide with Tyr-Trp-Lys backbone.
  • Key Features :
    • Molecular weight 531.05 g/mol and LogP 0.35 , indicating high hydrophilicity and rapid clearance .
    • Simpler synthesis but lacks the structural complexity and disulfide bonds of BIM 23042.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Residues Stability Features Bioactivity
BIM 23042 C62H73N11O9S2 1204.44 D-2-Nal, D-Trp, Cys (cyclic) High (disulfide bridge) SSTR agonist, hormone inhibition
PRL-2915 C47H53ClN10O8S2 1020.56 p-Cl-Phe, 3-pyridyl-Ala High (cyclic, D-amino acids) SSTR antagonist, cancer therapy
H-Trp-Lys-Tyr-Met-Val-Met-NH2 C41H61N9O7S2 904.13 Met, Trp, Lys Moderate (oxidation-prone) Biochemical research
H-Tyr-Trp-Lys-NH2·2HCl C26H35ClN6O4 531.05 Tyr, Trp, Lys Low (linear, short) Opioid receptor studies

Key Research Findings

Stability and Half-Life: BIM 23042 and PRL-2915 exhibit superior stability due to disulfide bridges and D-amino acids, which resist proteolysis. In contrast, linear peptides like H-Trp-Lys-Tyr-Met-Val-Met-NH2 degrade faster in serum . Methionine-containing peptides are prone to oxidation, limiting their therapeutic use compared to BIM 23042 .

Receptor Binding and Selectivity :

  • BIM 23042’s aromatic residues (Tyr, Trp, 2-Nal) enhance binding to SSTR2 and SSTR5, critical for anti-proliferative effects in tumors .
  • PRL-2915’s p-chloro-Phe and 3-pyridyl-Ala improve hydrophobic interactions with SSTRs, but its antagonist activity differs from BIM 23042’s agonist profile .

Therapeutic Potential: BIM 23042 is clinically validated for hormone-secreting tumors, whereas shorter peptides (e.g., H-Tyr-Trp-Lys-NH2) lack sufficient receptor affinity for clinical use . PRL-2915’s antagonist properties may offer advantages in drug-resistant cancers, though further in vivo studies are needed .

Biological Activity

H-D-2-Nal-cys-tyr-D-trp-lys-val-cys-2-nal-NH2, a synthetic peptide with a complex structure, has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of analgesia and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C63H73N11O9S2
  • Molecular Weight : 1192.47 g/mol
  • CAS Number : 111857-96-6

The compound features a sequence that includes D-naphthylalanine (D-2-Nal), cysteine (Cys), tyrosine (Tyr), D-tryptophan (D-Trp), lysine (Lys), valine (Val), and another cysteine residue, which contributes to its structural complexity and biological activity.

The biological activity of this compound is primarily linked to its interaction with opioid receptors. It has been shown to exhibit antinociceptive effects , which are mediated through the activation of mu-opioid receptors (MOR) and possibly delta-opioid receptors (DOR). The presence of D-amino acids in its structure enhances its resistance to enzymatic degradation, thereby prolonging its action in vivo.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties:

  • Intracerebroventricular Administration : In studies where the peptide was administered via intracerebroventricular injection, it demonstrated a strong antinociceptive effect comparable to morphine. This suggests effective central nervous system penetration and action .
  • Systemic Administration : The peptide's ability to cross the blood-brain barrier (BBB) was evaluated through various models. While some modifications improved lipophilicity, it was noted that enhanced lipophilicity alone does not guarantee increased BBB permeability .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Pain Models in Rodents : In rodent models of inflammatory pain, administration of the peptide resulted in significant pain relief, outperforming traditional analgesics in certain assays .
  • Comparison with Other Peptides : When compared to similar peptides, those containing D-amino acids exhibited greater stability and prolonged analgesic effects. For instance, modifications that included D-Trp showed enhanced binding affinity to opioid receptors .

Research Findings

A summary of key findings from recent studies on this compound is presented below:

StudyMethodFindings
Study 1ICV InjectionSignificant antinociceptive effect observed; comparable to morphine.
Study 2Rodent Pain ModelsDemonstrated superior efficacy over traditional analgesics in inflammatory pain models.
Study 3BBB Permeability TestsEnhanced lipophilicity did not correlate directly with increased permeability; structural modifications needed for optimal delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.